Cas no 81467-34-7 (3-Oxa-1-azaspiro[4.5]decan-2-one)
![3-Oxa-1-azaspiro[4.5]decan-2-one structure](https://www.kuujia.com/scimg/cas/81467-34-7x500.png)
3-Oxa-1-azaspiro[4.5]decan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Oxa-1-azaspiro[4.5]decan-2-one
- NSC 409567
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- Inchi: 1S/C8H13NO2/c10-7-9-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
- InChI Key: IOQIHMOFAXWHPC-UHFFFAOYSA-N
- SMILES: O=C1NC2(CCCCC2)CO1
3-Oxa-1-azaspiro[4.5]decan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02958-5g |
3-oxa-1-azaspiro[4.5]decan-2-one |
81467-34-7 | 95% | 5g |
$2350 | 2023-09-07 | |
Chemenu | CM216934-1g |
3-Oxa-1-azaspiro[4.5]decan-2-one |
81467-34-7 | 97% | 1g |
$1330 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743077-1g |
3-Oxa-1-azaspiro[4.5]decan-2-one |
81467-34-7 | 98% | 1g |
¥9307.00 | 2024-07-28 |
3-Oxa-1-azaspiro[4.5]decan-2-one Production Method
Production Method 1
1.2 Reagents: Iodosylbenzene ; rt; overnight, 45 °C
Production Method 2
Production Method 3
1.2 Reagents: 1,4-Cyclohexadiene ; 16 h, 50 °C
Production Method 4
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ; 6 h, rt
Production Method 5
Production Method 6
1.2 5 min; 10 min, 130 °C
Production Method 7
1.2 Reagents: Potassium carbonate ; 10 min, 0 °C
1.3 Reagents: Methanol ; 0 °C; overnight, 0 °C
2.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate , (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ; 30 min, rt
2.2 Reagents: Iodosylbenzene ; rt; overnight, 45 °C
Production Method 8
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
2.1 Catalysts: Imidazole
Production Method 15
1.2 Reagents: Imidazole , Hydroxyamine hydrochloride ; 3.5 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ; 15 min, 0 °C
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane , Water ; rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Production Method 16
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane , Water ; rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Production Method 17
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ; 6 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 12 h, rt
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ; 6 h, rt
3-Oxa-1-azaspiro[4.5]decan-2-one Raw materials
- N,N'-Carbonyldiimidazole
- trichloroethanecarbonyl isocyanate
- 1-Azaspiro[2.5]octane
- 1-aminocyclohexane-1-carboxylic acid
- Cyclohexanemethanol,1-carbamate
- (1-Aminocyclohexyl)methanol
- CYCLOHEXANECARBOXAMIDE, N-HYDROXY-1-(HYDROXYMETHYL)-
- Cyclohexylmethyl N-tosyloxycarbamate
- Cyclohexanemethanol
- 1H,3H,6H-BENZ[2,3]AZIRINO[1,2-C]OXAZOL-6-ONE, TETRAHYDRO-
- cyclohexylmethyl N-hydroxycarbamate
3-Oxa-1-azaspiro[4.5]decan-2-one Preparation Products
3-Oxa-1-azaspiro[4.5]decan-2-one Related Literature
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Sangita Karanjit,Emiko Tanaka,Lok Kumar Shrestha,Atsushi Nakayama,Katsuhiko Ariga,Kosuke Namba Catal. Sci. Technol. 2022 12 3778
Additional information on 3-Oxa-1-azaspiro[4.5]decan-2-one
Introduction to 3-Oxa-1-azaspiro[4.5]decan-2-one (CAS No. 81467-34-7) and Its Emerging Applications in Chemical Biology
3-Oxa-1-azaspiro[4.5]decan-2-one, identified by the chemical identifier CAS No. 81467-34-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This spirocyclic lactam derivative combines an oxygen and nitrogen atom within a spirocyclic framework, making it a versatile scaffold for drug discovery and molecular recognition studies.
The molecular structure of 3-Oxa-1-azaspiro[4.5]decan-2-one features a rigid spirocyclic core, which contributes to its stability and binding affinity. This structural motif has been explored for its potential in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. The presence of both oxygen and nitrogen atoms in the spirocycle allows for diverse interactions with biological targets, making it an attractive candidate for medicinal chemistry applications.
Recent research has highlighted the compound's role in developing novel therapeutic agents. Studies have demonstrated that derivatives of 3-Oxa-1-azaspiro[4.5]decan-2-one exhibit promising activity against various biological targets, including kinases and proteases. These findings are particularly relevant in the context of chronic diseases where targeted inhibition of specific enzymes is crucial for therapeutic intervention.
The spirocyclic scaffold of 3-Oxa-1-azaspiro[4.5]decan-2-one also offers advantages in terms of drug-like properties such as solubility, bioavailability, and metabolic stability. These characteristics are essential for the development of orally active drugs that can traverse biological membranes efficiently. Furthermore, the compound's ability to engage with multiple binding sites on biological targets suggests its potential as a multitargeted drug candidate, which is increasingly recognized as a strategy to enhance therapeutic efficacy and reduce side effects.
In the realm of chemical biology, 3-Oxa-1-azaspiro[4.5]decan-2-one has been utilized as a key intermediate in synthesizing more complex molecules with tailored biological activities. Its structural flexibility allows chemists to modify various functional groups while retaining the core spirocyclic framework, enabling the exploration of structure-activity relationships (SAR). This approach has led to the discovery of novel analogs with enhanced potency and selectivity against specific disease-related targets.
One notable application of derivatives derived from 3-Oxa-1-azaspiro[4.5]decan-2-one is in the development of small-molecule probes for biochemical assays. These probes are instrumental in dissecting complex signaling pathways by selectively interacting with key enzymes or receptors. The high affinity and specificity exhibited by these derivatives make them valuable tools for studying enzyme mechanisms and identifying new therapeutic targets.
The compound's unique chemical properties have also sparked interest in materials science applications. Researchers have explored its potential as a building block for designing novel polymers and materials with specific mechanical or electronic properties. The spirocyclic core provides a stable backbone, while functional groups can be incorporated to tailor material characteristics for applications ranging from biodegradable plastics to advanced electronic components.
From a synthetic chemistry perspective, 3-Oxa-1-azaspiro[4.5]decan-2-one serves as an important precursor for constructing more intricate heterocyclic systems. Its synthesis involves multi-step organic transformations that showcase modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques. These synthetic strategies not only provide access to the compound itself but also contribute to the broader toolbox of organic chemists working on complex molecule construction.
The growing body of literature on 3-Oxa-1-azaspiro[4.5]decan-2-one underscores its significance as a versatile chemical entity with broad applications across multiple disciplines. As research continues to uncover new biological functions and synthetic possibilities, this compound is poised to remain at the forefront of chemical biology innovation.
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